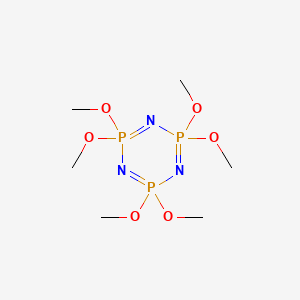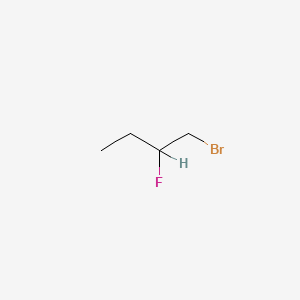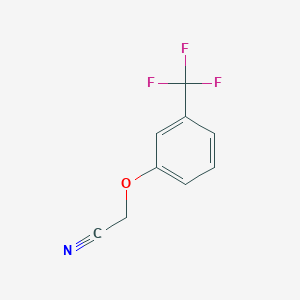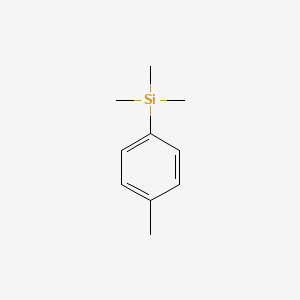
P-Tolyltrimethylsilane
概要
説明
P-Tolyltrimethylsilane is a chemical compound that is part of the aryltrimethylsilane family. It is used in various chemical reactions and serves as a precursor or intermediate in the synthesis of more complex molecules. The compound is characterized by the presence of a trimethylsilyl group attached to a toluene derivative, which is a benzene ring substituted with a methyl group at the para position.
Synthesis Analysis
The synthesis of poly(phenylsilsesquioxane) (PPQS) involves the hydrolytic polycondensation of trichlorophenylsilane (TCP) in a toluene/water heterogeneous solvent system. The process yields low molecular weight hydrolysates from the aqueous solution and high molecular weight hydrolysates from the toluene layer. The molecular weight of the PPQS obtained can reach up to 120 kDa . Additionally, the synthesis of poly(ethynyltrimethylsilane) containing Pd(II) coordination sites has been explored, where the polymerization of ethynyltrimethylsilane with a palladium complex leads to polymers with Pd(II) coordinated to the polymeric chains .
Molecular Structure Analysis
The molecular structure of P-Tolyltrimethylsilane is influenced by the presence of the trimethylsilyl group. This group can participate in various chemical reactions, affecting the overall reactivity and stability of the molecule. In the case of poly(ethynyltrimethylsilane), the presence of Pd(II) coordination sites introduces a level of complexity to the molecular structure, with Pd(II) coordinating to the π-conjugated growth chain and to the C≡C bonds of adjacent chains in a crosslinked structure .
Chemical Reactions Analysis
P-Tolyltrimethylsilane undergoes nitrosodesilylation when reacted with nitric acid in acetic anhydride, leading predominantly to the formation of p-nitrotoluene, a nitrodesilylation product. This reaction is a route to nitrodesilylation products from aryltrimethylsilanes and showcases the reactivity of the trimethylsilyl group under specific conditions . Additionally, the photolytic reactions of bis(trimethylsilyl)mercury with toluene result in homolytic aromatic substitution, producing o-, m-, and p-tolyltrimethylsilanes in a statistically determined ratio .
Physical and Chemical Properties Analysis
The physical and chemical properties of P-Tolyltrimethylsilane and its derivatives are influenced by the trimethylsilyl group. This group can affect the solubility, stability, and reactivity of the molecule. For instance, the solubility of polymers derived from ethynyltrimethylsilane can vary depending on the structure, with some polymers being insoluble and others soluble in certain solvents . The reactivity of P-Tolyltrimethylsilane in the presence of Lewis acids, as well as its ability to undergo reactions such as nitrosodesilylation, also highlights its chemical properties .
科学的研究の応用
Field: Chemistry
- Application : P-Tolyltrimethylsilane is used in the production of trimethyl-(4-trimethylsilanyl-benzyl)-silane .
- Method of Application : This compound is produced by reacting P-Tolyltrimethylsilane with chloro-trimethyl-silane . The specific experimental procedures and technical details would depend on the exact conditions of the reaction, such as temperature, pressure, and the presence of any catalysts.
- Results or Outcomes : The result of this reaction is trimethyl-(4-trimethylsilanyl-benzyl)-silane . The yield, purity, and other quantitative data would depend on the specific conditions of the reaction.
Field: Material Science
- Application : P-Tolyltrimethylsilane is used in the production of various materials, including coatings, adhesives, sealants, and elastomers .
- Method of Application : The specific methods of application would depend on the exact type of material being produced. In general, P-Tolyltrimethylsilane would be mixed with other ingredients and then processed under specific conditions to form the desired material .
- Results or Outcomes : The outcomes of these processes are materials with specific properties, such as improved durability, resistance to environmental conditions, or enhanced performance .
Field: Photocatalysis
- Application : P-Tolyltrimethylsilane may be used in photocatalytic technology .
- Method of Application : In photocatalysis, P-Tolyltrimethylsilane could be used as a precursor or modifier to improve the performance of photocatalysts .
- Results or Outcomes : The use of P-Tolyltrimethylsilane in photocatalysis could lead to more efficient energy conversion, better utilization of sunlight, and improved recyclability of the photocatalysts .
Safety And Hazards
特性
IUPAC Name |
trimethyl-(4-methylphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Si/c1-9-5-7-10(8-6-9)11(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHURGPPCGMAMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305249 | |
| Record name | Trimethyl-p-tolylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
P-Tolyltrimethylsilane | |
CAS RN |
3728-43-6 | |
| Record name | 3728-43-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimethyl-p-tolylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-Tolyltrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


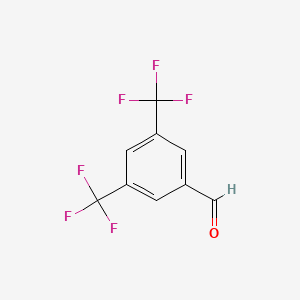
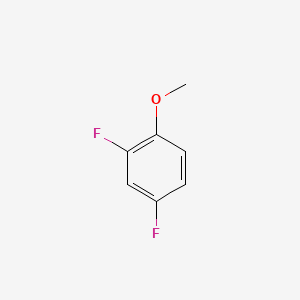
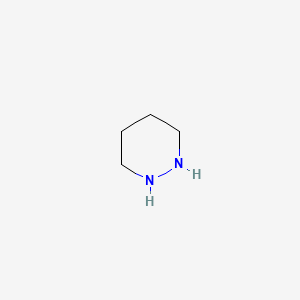
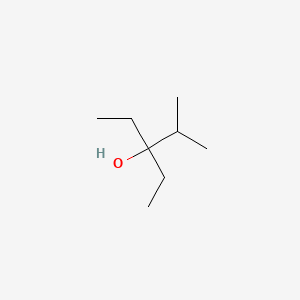
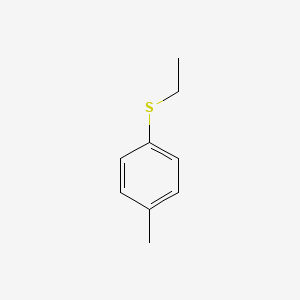
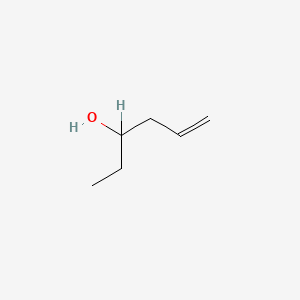
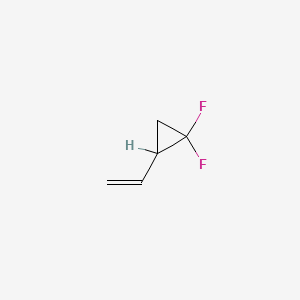
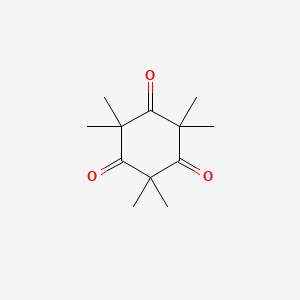
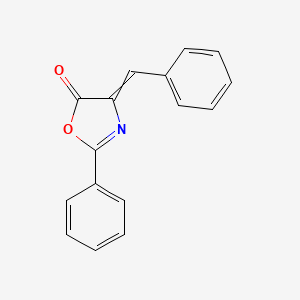
![7-Methylimidazo[1,2-a]pyridine](/img/structure/B1330368.png)
